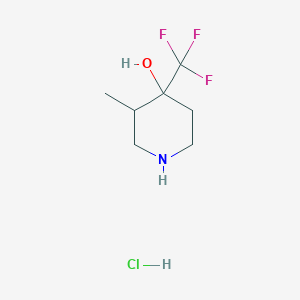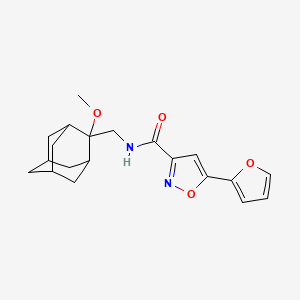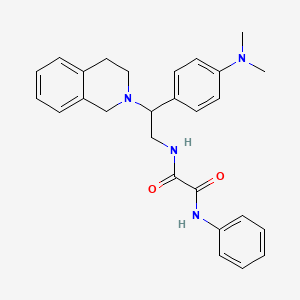
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is a complex organic compound known for its unique structural properties and various scientific applications. It encompasses a range of functionalities that make it a subject of interest in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide generally involves multi-step organic synthesis techniques:
Step 1: Formation of 3,4-Dihydroisoquinoline Derivative
Reactants: Isoquinoline, hydrogen gas, and a suitable catalyst.
Conditions: High temperature and pressure conditions are typically required.
Step 2: Synthesis of Dimethylaminophenyl Ethyl Compound
Reactants: 4-(dimethylamino)benzaldehyde, ethylamine.
Conditions: Reflux in an appropriate solvent like ethanol.
Step 3: Coupling Reaction
Reactants: 3,4-Dihydroisoquinoline derivative, Dimethylaminophenyl Ethyl Compound.
Conditions: Coupling agents like EDCI/HOBt can be used, with an inert atmosphere to prevent side reactions.
Step 4: Formation of this compound
Reactants: Coupled product, phenyl oxalamide.
Conditions: Reflux in a suitable solvent like dichloromethane, under an inert atmosphere.
Industrial Production Methods
For large-scale production, continuous flow synthesis and optimization of reaction parameters can significantly enhance yield and purity. Industrial methods might involve automated processes with stringent control of temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic medium, controlled temperature.
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas.
Conditions: Reflux, atmospheric or higher pressure.
Substitution
Reagents: Halides, nucleophiles like alkoxides.
Conditions: Anhydrous conditions, inert atmosphere.
Common Reagents and Conditions
Oxidation Reagents: : Strong oxidizing agents like permanganates and chromates.
Reduction Reagents: : Common reducing agents such as lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles, and suitable bases.
Major Products Formed
The reactions of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide typically result in derivatives modified at the phenyl or isoquinoline moieties, offering a range of compounds for further study or application.
Scientific Research Applications
Chemistry
In organic synthesis, it serves as a versatile intermediate for creating complex molecules. It is often used as a precursor for pharmaceuticals and other bioactive compounds.
Biology
The compound has been investigated for its potential in inhibiting various enzymes, which can be crucial in studying metabolic pathways and developing inhibitors.
Medicine
Due to its bioactivity, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide is studied for therapeutic applications, including cancer and neurodegenerative diseases.
Industry
In industrial settings, its derivatives are used in the synthesis of high-value chemicals and in the development of novel materials with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
This compound typically exerts its effects by interacting with specific enzymes or receptors in biological systems. Its mechanism of action involves binding to the active sites of target proteins, altering their activity, and thereby modulating cellular processes.
Comparison with Similar Compounds
Unique Aspects
Compared to structurally similar compounds, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide stands out due to its distinctive combination of functional groups that confer unique reactivity and biological activity.
List of Similar Compounds
N-(2-(4-(dimethylamino)phenyl)ethyl)-N-phenyloxalamide
N1-(2-(isoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-N2-phenyloxalamide
These analogs share structural similarities but differ in the specific functional groups or side chains, influencing their reactivity and applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h3-15,25H,16-19H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDCHTBFLLZDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
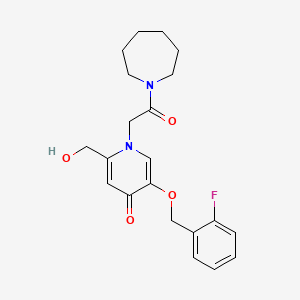
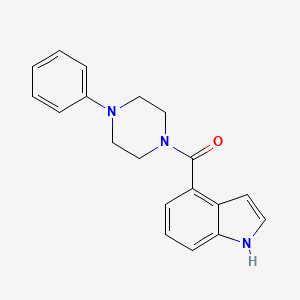
![4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide](/img/structure/B2987010.png)
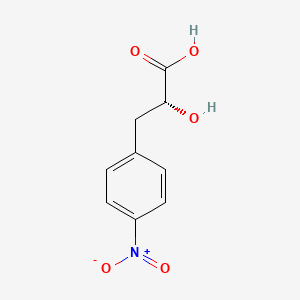
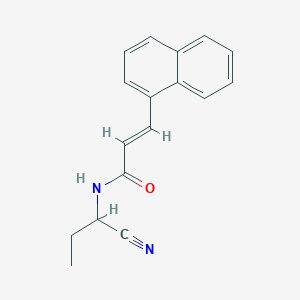
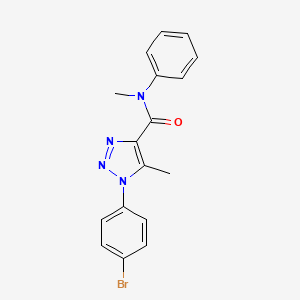
![5-[4-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2987016.png)
![ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
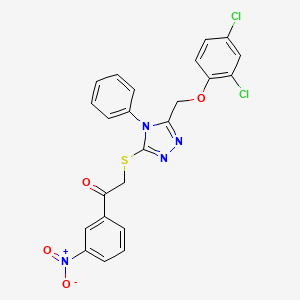
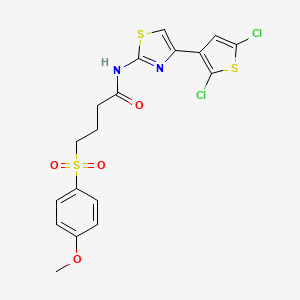
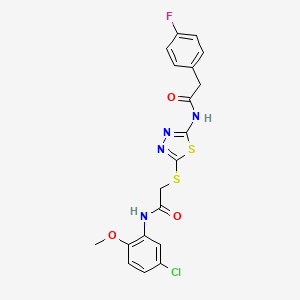
![2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazinane-1,1-dione](/img/structure/B2987024.png)
